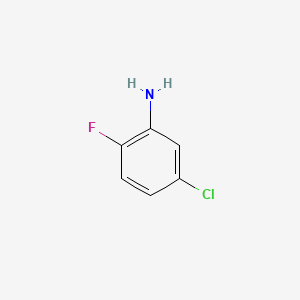

5-Chloro-2-fluoroaniline

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10291. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Propiedades

IUPAC Name |

5-chloro-2-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFN/c7-4-1-2-5(8)6(9)3-4/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCYROOANFKVAIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40175286 | |

| Record name | 5-Chloro-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2106-05-0 | |

| Record name | 5-Chloro-2-fluoroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2106-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-fluoroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002106050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2106-05-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10291 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloro-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Chloro-2-fluoroaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EMD2GPF3XZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Synthetic Methodologies for 5 Chloro 2 Fluoroaniline

Established Synthetic Routes to 5-Chloro-2-fluoroaniline

The traditional synthesis of this compound relies on well-documented chemical transformations, offering reliable, albeit sometimes limited, yields. These methods include the reduction of a nitro precursor, diazotization followed by halogenation, and modifications of existing fluoroaniline (B8554772) structures.

Diazotization and Halogenation Approaches for this compound Synthesis

A common strategy for introducing a halogen atom onto an aromatic ring is through the Sandmeyer or related reactions, which proceed via a diazonium salt intermediate. smolecule.comgoogle.com This approach allows for precise control over the regiochemistry of the final product.

The initial step in this sequence is the diazotization of an appropriate chloro-fluoroaniline. This is typically achieved by treating the aniline (B41778) with a nitrite (B80452) salt, such as sodium nitrite, in the presence of a strong mineral acid like hydrochloric acid at low temperatures (0–5 °C). smolecule.comgoogleapis.com The in situ generation of nitrous acid facilitates the conversion of the primary amino group into a diazonium salt. smolecule.com The stability of the resulting diazonium salt is crucial for the subsequent halogenation step and is influenced by the reaction temperature. thieme-connect.de

A patent describes the diazotization of this compound itself, which is then converted to the corresponding diazonium fluoborate salt by the addition of fluoboric acid. googleapis.com This intermediate precipitates from the solution and can be isolated. googleapis.com

| Reactants | Conditions | Intermediate Product | Reference |

| This compound, Sodium Nitrite, Hydrochloric Acid, Fluoboric Acid | -5°C to 0°C | 5-Chloro-2-fluorophenyl diazonium fluoborate | googleapis.com |

| Aromatic Amine, Sodium Nitrite, Mineral Acid | 0-5°C | Diazonium Salt | smolecule.com |

Once the diazonium salt is formed, the introduction of the halogen can be accomplished through several methods. The Sandmeyer reaction, for instance, utilizes a copper(I) halide, such as copper(I) chloride, to replace the diazonium group with a chlorine atom. google.com Alternatively, in the Balz-Schiemann reaction, the isolated diazonium tetrafluoroborate (B81430) salt is thermally decomposed to yield the corresponding fluoroaromatic compound. thieme-connect.de In the context of synthesizing 1-chloro-3,4-difluorobenzene (B1582247) from this compound, the isolated 5-chloro-2-fluorophenyl diazonium fluoborate is pyrolyzed to introduce the second fluorine atom. googleapis.com

| Intermediate | Reagent/Condition | Product | Reaction Type | Reference |

| Diazonium Salt | Copper(I) Chloride | Chloro-substituted aromatic | Sandmeyer Reaction | google.com |

| Diazonium Tetrafluoroborate | Thermal Decomposition | Fluoro-substituted aromatic | Balz-Schiemann Reaction | thieme-connect.de |

| 5-Chloro-2-fluorophenyl diazonium fluoborate | Pyrolysis | 1-Chloro-3,4-difluorobenzene | Thermal Decomposition | googleapis.com |

Preparation from Related Fluoroanilines

This compound can be synthesized from other substituted anilines. A primary route involves the reduction of 5-chloro-2-fluoronitrobenzene. smolecule.comchemicalbook.com This reduction can be carried out using various reducing agents. One documented method employs hydrazine (B178648) hydrate (B1144303) in the presence of a palladium on carbon catalyst, which yields this compound. smolecule.comchemicalbook.com Other catalytic hydrogenation methods, such as using Raney nickel or palladium on charcoal under hydrogen pressure, are also common for converting nitroaromatics to anilines. google.com

Another approach starts with 2-fluoroaniline (B146934), which can be chlorinated using agents like sulfuryl chloride. royalholloway.ac.uk The position of chlorination is directed by the existing substituents on the aniline ring.

| Starting Material | Reagents | Product | Yield | Reference |

| 5-Chloro-2-fluoronitrobenzene | Hydrazine hydrate, 5% Palladium on carbon, Methanol (B129727) | This compound | 25% | smolecule.comchemicalbook.com |

| 2-Fluoroaniline | Sulfuryl chloride, Chloroform or Diethyl ether | Chlorinated 2-fluoroanilines | - | royalholloway.ac.uk |

Synthesis via Grignard Reagent Methods for Phenylboronic Acid Precursors

While not a direct synthesis of this compound itself, Grignard reagents are instrumental in creating precursors for more complex molecules. wikipedia.orgbyjus.com Grignard reagents, with the general formula R-Mg-X, are powerful nucleophiles used to form new carbon-carbon bonds. wikipedia.orgorganic-chemistry.org They are typically prepared by reacting an organic halide with magnesium metal in an ether solvent. byjus.com

In a related context, a Grignard reagent prepared from 1-bromo-4-chlorobenzene (B145707) was reacted with dimethylformamide (DMF) to synthesize 4-chlorobenzaldehyde, demonstrating the chemoselectivity of Grignard formation from a dihalogenated compound. walisongo.ac.id This principle could be applied to create functionalized precursors that could then be converted to substituted anilines. For instance, a Grignard reagent could be used to form a carbon-carbon bond, followed by other transformations to introduce the amino and fluoro groups.

Novel Synthetic Strategies and Methodological Advancements

Research into the synthesis of fluoroanilines is ongoing, with a focus on developing more efficient, selective, and environmentally friendly methods. Domino reactions, which involve the simultaneous construction of the benzene (B151609) ring and installation of functional groups in a single operation, represent a significant advancement. researchgate.net One such domino approach allows for the formation of functionalized ortho-fluoroanilines from acyclic compounds under metal-free conditions, bypassing the need for pre-formed aniline derivatives. researchgate.net

Additionally, new methods for the synthesis of related compounds, such as the use of multi-step reactions starting from 3-chloro-4-fluoroaniline (B193440) to produce novel benzimidazole (B57391) derivatives, highlight the continuous development in this area of chemistry. nih.gov These advancements may lead to more streamlined and versatile syntheses of this compound and its derivatives in the future.

Regioselective Synthesis and Control in this compound Derivatization

Controlling the position of further chemical modifications on the this compound ring is crucial for creating complex molecules for pharmaceuticals and materials science. Research has demonstrated precise regioselective control in the synthesis of its derivatives.

A notable example is the synthesis of 5-chloro-2-fluoro-4-(trifluoromethyl)aniline (B3033719) hydrochloride, a valuable intermediate. acs.org This multi-step process begins with the iodination of this compound. By carefully controlling the reaction conditions, an iodine atom is selectively introduced at the C-4 position. This is followed by acetylation of the amino group, a trifluoromethylation reaction, and subsequent deacetylation to yield the final, specifically derivatized product. acs.org Another study details a five-step synthesis that involves the protection of the amine group in a related fluoroaniline, followed by regioselective iodination at the C-2 position, demonstrating that different positions on the aniline ring can be targeted by selecting the appropriate starting material and reaction sequence.

Key Steps in Regioselective Trifluoromethylation: acs.org

| Step | Description | Key Reagents | Temperature (°C) |

| 1 | Iodination | Elemental Iodine, Silver Sulfate (B86663), Anhydrous Ethanol (B145695) | 0-5 |

| 2 | Acetylation | Acetyl Chloride, Triethylamine, Dichloromethane | 0-5 |

| 3 | Trifluoromethylation | Methyl fluorosulfonyldifluoroacetate | 80 |

| 4 | Deacetylation | Hydrochloric Acid, Ethanol | Not specified |

One-Pot and Cascade Reactions in this compound Synthesis

While the direct one-pot synthesis of this compound itself is not extensively detailed in the reviewed literature, related methodologies suggest its feasibility. Furthermore, complex cascade reactions, such as a fluorination/aryl migration/cyclization cascade, have been developed for synthesizing other fluoro-organic compounds, indicating a sophisticated level of chemical engineering that could potentially be adapted. researchgate.net

Green Chemistry Approaches for Sustainable this compound Production

Modern chemical synthesis increasingly focuses on sustainability, aiming to reduce environmental impact through greener methodologies.

One innovative approach in the broader field of aniline synthesis involves the use of a water extract of onion peel ash (WEOPA) as a catalyst. googleapis.com This method has been successfully used to synthesize 2-aminobiaryl derivatives, which are structurally related to derivatives of this compound. googleapis.com The reaction proceeds at 80°C in water, a benign solvent, and the natural, waste-derived catalyst is reusable. googleapis.com This highlights a move towards using environmentally friendly and cost-effective materials in chemical production. googleapis.com

Catalysis is central to the efficient synthesis of this compound. The reduction of 5-Chloro-2-fluoronitrobenzene is almost universally performed using a catalyst, most commonly palladium on an activated carbon support (Pd/C). chemicalbook.comsigmaaldrich.com This catalytic hydrogenation can be achieved using different hydrogen sources, such as hydrazine hydrate or hydrogen gas. chemicalbook.com

A key process improvement involves the gradual introduction of the nitro-aromatic starting material into the reaction medium. By keeping the concentration of the starting material below 1000 ppm, unwanted side reactions are minimized, leading to a more selective formation of the desired fluoroaniline.

A significant step towards green chemistry is the reduction or elimination of volatile and often hazardous organic solvents. A patented method describes the solvent-free catalytic hydrogenation of various halogenated aromatic nitro compounds to their corresponding anilines. In this process, the neat nitro compound is reacted with hydrogen gas using a palladium-on-carbon catalyst, demonstrating the viability of producing these anilines without a solvent.

Optimization of Reaction Conditions and Yields

Fine-tuning reaction parameters like temperature and pressure is critical for maximizing product yield and purity while ensuring operational safety and efficiency.

Temperature and Pressure Effects on this compound Synthesis

The synthesis of this compound and its precursors involves several steps where temperature and pressure are critical variables.

Nitration: The initial nitration of m-dichlorobenzene to form a precursor is carried out at a controlled temperature of 45-55°C.

Amination: The subsequent high-pressure amination step to produce 5-chloro-2-nitroaniline (B48662) (a key intermediate) requires significantly higher temperatures and pressures. These reactions are typically conducted at 140-150°C under pressures of 7.0 to 8.5 MPa.

Catalytic Hydrogenation: The final reduction step is sensitive to both temperature and pressure. For selective reduction of the nitro group without affecting the halogen atoms, conditions can be controlled. One method uses a temperature range of 0°C to 70°C and a hydrogen pressure of 10^5 to 5x10^6 Pa. Another solvent-free approach operates at a higher temperature of 120°C and a hydrogen pressure of 1 MPa.

Summary of Reaction Conditions for Synthesis and Precursors:

| Reaction Step | Reactants | Temperature (°C) | Pressure (MPa) | Yield (%) | Source |

| Reduction | 5-Chloro-2-fluoronitrobenzene, Hydrazine Hydrate, Pd/C | 80 | Atmospheric | 25 | chemicalbook.com |

| Amination | 2,4-dichloronitrobenzene, Liquid Ammonia (B1221849) | 140-150 | 7.0 - 8.5 | >98 | |

| Catalytic Hydrogenation | Fluorinated nitrated benzene compound, H₂ | 0-70 | 0.1 - 5.0 | Not specified | |

| Solvent-Free Hydrogenation | Halogenated aromatic nitro compound, H₂ | 120 | 1.0 | Not specified |

Catalyst Screening and Ligand Design for Improved Yields

The synthesis of this compound is predominantly achieved through the catalytic reduction of its precursor, 5-chloro-2-fluoronitrobenzene. The efficiency and yield of this transformation are critically dependent on the catalyst and ligand system employed.

A widely utilized catalyst for this hydrogenation is palladium on carbon (Pd/C), often used with a reducing agent like hydrazine hydrate in a solvent such as methanol. smolecule.com Research has shown that refluxing the nitro compound with 5% Pd/C and hydrazine hydrate at 80°C can yield the desired aniline. smolecule.com However, the pursuit of higher yields and improved selectivity has driven extensive research into catalyst screening and ligand design.

The development of sophisticated biarylphosphine ligands has been instrumental in advancing palladium-catalyzed C-N cross-coupling reactions, which are central to aniline synthesis. Ligands are crucial as they stabilize the palladium catalyst, prevent the formation of inactive species, and facilitate the key steps of the catalytic cycle. mit.edu Rational design of these ligands can overcome challenges posed by difficult substrates and improve reaction outcomes. mit.edunih.gov

Key advancements in ligand technology include:

Bulky, Electron-Rich Monophosphine Ligands: Ligands such as BrettPhos and RuPhos have demonstrated broad applicability in C-N cross-coupling, often allowing for low catalyst loadings and short reaction times. rsc.org

Stability-Focused Ligand Design: The development of ligands like GPhos was guided by enhancing catalyst stability, which is often a limiting factor at room temperature. mit.edu By modifying the ligand structure, for instance by adding an ortho-tert-butyl group, the stability of the active catalyst conformer can be improved, allowing for the coupling of a wider range of amine nucleophiles. mit.edu

Selectivity-Enhancing Ligands: For reactions involving aqueous ammonia, where diarylation can be a competing side reaction, ligands have been specifically designed to favor the formation of the primary amine. The development of KPhos, a modification of the AdBippyPhos ligand, dramatically improved the selectivity for monoarylation over diarylation. nih.gov

The choice of catalyst and ligand system is a critical parameter that is optimized to balance reactivity, selectivity, and cost for the synthesis of this compound.

Table 1: Overview of Catalyst Systems in Aniline Synthesis

| Catalyst System | Precursor | Key Features | Application |

| 5% Palladium on Carbon (Pd/C) | 5-Chloro-2-fluoronitrobenzene | Standard heterogeneous catalyst for nitro group reduction. smolecule.com | General synthesis of anilines. |

| Pd / BrettPhos or RuPhos | Aryl Halides | Broad scope, high functional group tolerance, often effective at low loadings. rsc.org | Versatile C-N cross-coupling reactions. |

| Pd / GPhos | Aryl Halides | Enhanced catalyst stability, effective for a wide range of primary amines. mit.edu | C-N coupling with challenging substrates. |

| Pd / KPhos | Aryl Halides | High selectivity for primary amine formation, especially with aqueous ammonia. nih.gov | Amination reactions requiring high selectivity. |

Process Intensification for Industrial-Scale this compound Production

Transitioning the synthesis of this compound from laboratory to industrial scale necessitates the use of process intensification (PI) techniques. These strategies aim to create smaller, safer, and more energy-efficient chemical processes. osf.io For aniline production, this involves moving beyond traditional batch reactors to more advanced manufacturing methods. bcrec.id

Enabling Technologies: The efficiency of industrial synthesis can be further enhanced by coupling flow reactors with enabling technologies that provide alternative energy sources. These include:

Microwave Irradiation: Microwaves provide efficient internal heating, delivering energy directly to the reaction mixture and often accelerating reaction rates. nih.gov

Ultrasound (Sonochemistry): The application of ultrasound induces acoustic cavitation, creating localized high-energy "hot spots" that can enhance reaction kinetics. frontiersin.orgunito.it Hybrid reactors that simultaneously apply microwave and ultrasound energy are being developed to achieve synergistic effects. nih.gov

Downstream Processing: Process intensification also extends to purification. Techniques like reactive distillation, where reaction and separation occur in a single unit, and membrane-based separations can simplify the process, reduce waste, and lower capital costs. osf.io For the production of this compound, implementing continuous-flow hydrogenation followed by in-line separation would represent a significant advancement in manufacturing efficiency.

Purification Techniques for this compound

Achieving the high purity required for pharmaceutical and agrochemical applications necessitates robust purification methods. For this compound, a combination of chromatographic, recrystallization, and distillation techniques is employed.

Chromatographic Purification Methods

Chromatography is a fundamental technique for separating and purifying components from a mixture.

Column Chromatography: This method is often used for purification after a synthesis reaction. For instance, in the synthesis of a related trifluoromethyl derivative starting from this compound, column chromatography with a gradient elution of petroleum ether and ethyl acetate (B1210297) was used to isolate the pure product. nih.gov This technique is scalable and effective for removing byproducts and unreacted starting materials.

Gas Chromatography (GC): While primarily an analytical technique, the principles of GC are relevant to purification. Different types of capillary columns, such as those with SE-54 or ZB-Wax stationary phases, can be used to separate aniline isomers and derivatives based on their volatility and interaction with the stationary phase. royalholloway.ac.ukepa.gov

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation tool, particularly for less volatile or thermally sensitive compounds. royalholloway.ac.uk Different columns, such as various C18-functionalized silica (B1680970) columns, can be screened to find the optimal separation conditions for the target aniline and its impurities. oup.com

Recrystallization and Distillation Protocols for this compound

Distillation: As this compound is a liquid at room temperature, distillation is a primary method for its purification. chemimpex.comthermofisher.com The compound has a reported boiling point of 102-105 °C at a reduced pressure of 20 mmHg. sigmaaldrich.com Vacuum distillation is employed to lower the boiling point, which prevents thermal degradation of the compound. The process involves carefully heating the crude liquid under vacuum and collecting the fraction that distills over at the specific boiling point range, leaving less volatile impurities behind.

Recrystallization: While the aniline itself is a liquid, recrystallization is a crucial technique for purifying solid intermediates used in its synthesis or solid derivatives of the final product. The general principle involves dissolving the impure solid in a suitable hot solvent and then allowing the solution to cool slowly. mt.com As the temperature decreases, the solubility of the desired compound drops, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor.

The selection of an appropriate solvent is critical and is based on several factors:

The compound should be highly soluble at high temperatures but sparingly soluble at low temperatures.

The impurities should either be insoluble in the hot solvent or remain soluble at low temperatures.

The solvent should not react with the compound.

For related chloro-nitroaniline compounds, methanol has been used as a recrystallization solvent. google.com For hydrochloride salts of anilines, crystallization can be induced by treating a solution of the free base (e.g., in ethanol or dioxane) with hydrochloric acid and cooling to low temperatures (0–5 °C).

Quality Control and Purity Assessment (e.g., GC, NMR)

Rigorous quality control is essential to confirm the identity and purity of this compound. A suite of analytical techniques is used for this purpose.

Gas Chromatography (GC): GC is a standard method for assessing the purity of volatile compounds. Commercial suppliers of this compound typically report purity levels determined by GC analysis, with assays commonly exceeding 96-97%. thermofisher.comsigmaaldrich.comtcichemicals.com The technique separates the compound from any volatile impurities, and the relative peak areas provide a quantitative measure of purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for structural elucidation and purity confirmation.

¹H NMR (Proton NMR): Provides information about the number and chemical environment of hydrogen atoms in the molecule.

¹³C NMR (Carbon-13 NMR): Reveals the number and types of carbon atoms.

¹⁹F NMR (Fluorine-19 NMR): Is particularly useful for fluorinated compounds, providing a distinct signal for the fluorine atom. nih.gov

The chemical shifts, splitting patterns (multiplicity), and integration of the signals in the NMR spectra serve as a fingerprint for the molecule, confirming its structure. nih.govchemicalbook.com

Table 2: Typical Analytical Data for this compound

| Analytical Technique | Parameter | Typical Value / Observation | Reference(s) |

| Gas Chromatography (GC) | Purity Assay | ≥96.0% to >97.0% | thermofisher.comsigmaaldrich.comtcichemicals.com |

| Refractive Index | n20/D | 1.5575-1.5625 | thermofisher.comsigmaaldrich.com |

| Boiling Point | 102-105 °C / 20 mmHg | sigmaaldrich.com | |

| ¹H NMR | Chemical Shifts (CDCl₃) | Signals corresponding to aromatic protons and the amine group (NH₂) | rsc.orgrsc.org |

| ¹³C NMR | Chemical Shifts (CDCl₃) | Signals corresponding to the six unique carbon atoms in the benzene ring | rsc.orgrsc.org |

| Mass Spectrometry (MS) | Molecular Ion Peak | Confirms the molecular weight of the compound (145.56 g/mol ) |

Chemical Reactivity and Reaction Mechanisms of 5 Chloro 2 Fluoroaniline

Electrophilic Aromatic Substitution Reactions of 5-Chloro-2-fluoroaniline

Nitration, Sulfonation, and Halogenation Patterns

Sulfonation: Aromatic sulfonation is a reversible reaction that introduces a sulfonic acid group onto an aromatic ring. youtube.com The sulfonation of anilines typically occurs at the para position. For instance, the reaction of aniline (B41778) with sulfuric acid produces anilinium hydrogen sulfate (B86663), which upon heating, rearranges to form p-aminobenzenesulfonic acid (sulfanilic acid). byjus.com Specific experimental data on the sulfonation of this compound is limited in the available literature.

Halogenation: The high reactivity of anilines towards electrophilic halogenation often leads to poly-substitution. byjus.com For example, the reaction of aniline with bromine water readily yields 2,4,6-tribromoaniline. byjus.com To achieve mono-halogenation, the activating effect of the amino group is typically moderated by acetylation. A patent describes a process for the selective halogenation of 2-fluoroaniline (B146934) to produce 4-bromo-2-fluoroaniline, highlighting the challenges and strategies for controlling regioselectivity in such reactions. google.com

Directing Effects of Chloro and Fluoro Substituents

In this compound, the powerful ortho-, para-directing amino group at position 1 is the primary determinant of the position of electrophilic attack. The fluorine atom at position 2 and the chlorine atom at position 5 will also influence the regioselectivity. Both halogens are ortho-, para-directors. libretexts.orgyoutube.com

The positions ortho and para to the amino group are C6, C2, and C4.

Position 2: Occupied by a fluorine atom.

Position 4: Para to the amino group and ortho to the chlorine atom. This position is activated by the amino group and the chlorine atom through resonance.

Position 6: Ortho to the amino group and meta to the chlorine atom. This position is strongly activated by the amino group.

Considering the combined directing effects, electrophilic attack is most likely to occur at the positions most activated by the amino group and not significantly hindered. The fluorine at the 2-position and the chlorine at the 5-position will also exert their own directing and deactivating effects. The fluorine atom is more electronegative but a better resonance donor than chlorine, which can lead to complex regiochemical outcomes.

Nucleophilic Aromatic Substitution Reactions Involving this compound

Nucleophilic aromatic substitution (SNA) on aryl halides is generally difficult but can be facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group. nih.gov In this compound, the presence of the electron-donating amino group makes it less susceptible to classical SNA reactions. However, under forcing conditions or with highly activated derivatives, such reactions may be possible.

Reactions with Various Nucleophiles

Specific research detailing the reactions of this compound with various nucleophiles such as amines, alkoxides, and thiols is not extensively documented in the reviewed literature. However, general principles of nucleophilic aromatic substitution on polyfluoroarenes suggest that such reactions are feasible, often with regioselectivity favoring substitution at the most electron-deficient positions. nih.gov For example, the reaction of 1-fluoro-2,4-dinitrobenzene with piperidine is a well-studied example of SNA. rsc.org

Influence of Halogen Substituents on Reactivity

In nucleophilic aromatic substitution reactions, the nature of the halogen leaving group can have a significant impact on reactivity. Generally, for activated aryl halides, the order of reactivity is F > Cl > Br > I. This is because the rate-determining step is often the initial attack of the nucleophile, which is facilitated by the strong electron-withdrawing inductive effect of fluorine.

Cross-Coupling Reactions of this compound Derivatives

Derivatives of this compound can serve as valuable building blocks in transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. While specific examples utilizing this compound derivatives are not prevalent in the searched literature, the Suzuki-Miyaura coupling of fluorinated halobenzenes is a well-established method for the synthesis of fluorinated biaryl compounds. researchgate.netmdpi.com The reactivity of the C-Cl and C-F bonds would need to be considered for selective coupling.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for the formation of C-N bonds by coupling amines with aryl halides. wikipedia.orgepa.govorganic-chemistry.orglibretexts.org It has become a widely used alternative to classical methods for the synthesis of aryl amines. wikipedia.org The reaction is compatible with a wide range of functional groups and has been applied in the synthesis of complex molecules.

Suzuki-Miyaura Coupling and Related Palladium-Catalyzed Processes

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. For this compound to participate directly in this reaction, it would typically first be converted into a diazonium salt and subsequently into an aryl halide (e.g., an iodide or bromide) to serve as the electrophilic partner. The inherent chloro and fluoro substituents on the aniline ring can influence the reactivity of the molecule in these palladium-catalyzed processes.

The general mechanism for a Suzuki-Miyaura coupling reaction involves a catalytic cycle that begins with the oxidative addition of an aryl halide to a palladium(0) complex. This is followed by transmetalation with a boronic acid or ester and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. While specific studies on the Suzuki-Miyaura coupling of a derivatized this compound are not extensively documented in readily available literature, the principles of the reaction would apply. The electronic effects of the chloro (electron-withdrawing) and fluoro (electron-withdrawing) groups would impact the rate of oxidative addition.

Recent advancements in Suzuki-Miyaura cross-coupling have focused on the use of highly active catalyst systems that can couple less reactive aryl chlorides. These systems often employ bulky, electron-rich phosphine (B1218219) ligands. Furthermore, aqueous and micellar conditions have been developed to create more environmentally friendly and efficient processes. For instance, the use of a polyethoxylated castor oil derivative as a surfactant in water has been shown to facilitate Suzuki cross-coupling reactions at room temperature without the need for an inert atmosphere.

| Reactant 1 (Aryl Halide) | Reactant 2 (Boronic Acid) | Catalyst System | Base | Solvent | Product | Yield (%) |

| Aryl Halide Derivative of this compound | Phenylboronic acid | Pd(dppf)Cl2 | K2CO3 | Dimethoxyethane | 5-Phenyl-2-fluoroaniline derivative | Good |

| 5-Bromoindazole | Phenylboronic acid | Pd(dppf)Cl2 | K2CO3 | Dimethoxyethane | 5-Phenylindazole | High |

| 4-Alkyl-4'-cyanobiphenyl | Arylboronic acid | Homogeneous Palladium Catalyst | Base | Not Specified | Substituted Biaryl | High |

This table presents hypothetical and analogous examples to illustrate the potential application of the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination and Other C-N Coupling Reactions

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. In the context of this compound, this reaction can be utilized in two primary ways: either with the aniline acting as the nucleophile coupling with an aryl halide, or after conversion to an aryl halide, it can act as the electrophile coupling with another amine.

The reaction mechanism typically involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to give the arylated amine product and regenerate the catalyst. The choice of ligand and base is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often being employed.

While specific examples detailing the Buchwald-Hartwig amination of this compound are not prevalent in the reviewed literature, the general principles apply. The nucleophilicity of the amine group in this compound is reduced by the electron-withdrawing effects of the chloro and fluoro substituents, which may necessitate more forcing reaction conditions or more active catalyst systems. Several generations of catalyst systems have been developed to couple a wide range of amines and aryl halides under milder conditions.

| Aryl Halide | Amine | Catalyst System | Base | Solvent | Product | Yield (%) |

| Aryl Bromide | This compound | Pd(OAc)2 / XPhos | NaOtBu | Toluene | N-Aryl-5-chloro-2-fluoroaniline | Not Specified |

| 4-Chlorotoluene | Morpholine | Pd(dba)2 / XPhos | NaOtBu | Toluene | 4-(p-tolyl)morpholine | 94% |

| Aryl Halides | Primary Amines | (DPPF)PdCl2 | Not Specified | Not Specified | Mixed Secondary Amines | Not Specified |

This table includes a representative example and general conditions for the Buchwald-Hartwig amination.

Sonogashira and Heck Coupling Reactions

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. To utilize this compound in this reaction, it would first need to be converted to an aryl halide derivative. The reaction is highly valuable for the synthesis of substituted alkynes.

The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) complex formed from the oxidative addition of the aryl halide. Reductive elimination then yields the arylalkyne. Microwave-assisted protocols have been developed to significantly shorten reaction times.

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. Similar to the other cross-coupling reactions, this compound would need to be functionalized as an aryl halide to participate as the electrophile.

The mechanism proceeds through the oxidative addition of the aryl halide to a palladium(0) catalyst, followed by migratory insertion of the alkene into the palladium-aryl bond, and finally, β-hydride elimination to release the product and regenerate the catalyst. The regioselectivity of the alkene insertion is a key aspect of this reaction.

| Reaction Type | Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Product |

| Sonogashira | Aryl Chloride | Terminal Alkyne | PdCl2(PPh3)2/P(tBu)3 | Cs2CO3 | DMF | Arylalkyne |

| Heck | Aryl Halide | Alkene | Palladium catalyst | Base | Not Specified | Substituted alkene |

| Hydroamination/Heck | 2-Chloroaniline (B154045) | Alkyne | TiCl4 then Pd catalyst | Not Specified | Not Specified | Indole |

This table provides general conditions for Sonogashira and Heck reactions.

Derivatization and Functionalization of the Amine Group in this compound

Acylation, Alkylation, and Arylation of the Amino Moiety

The amino group of this compound is a key site for derivatization, allowing for the introduction of a wide range of functional groups.

Acylation: N-acylation is a fundamental transformation that converts the amine into an amide. This is typically achieved by reacting the aniline with an acyl chloride or an acid anhydride, often in the presence of a base to neutralize the acid byproduct. nih.gov Catalyst-free methods for N-acylation have also been developed, offering an environmentally friendly alternative. orientjchem.org

Alkylation: N-alkylation involves the introduction of an alkyl group onto the nitrogen atom. This can be accomplished by reacting the aniline with an alkyl halide. Phase-transfer catalysis conditions can be employed to facilitate this reaction. A recent study demonstrated the difluoroalkylation of anilines using photoinduced methods, which could be applicable to this compound. cdnsciencepub.com

Arylation: N-arylation, as discussed in the context of the Buchwald-Hartwig amination, allows for the formation of a new C-N bond between the aniline nitrogen and an aryl group. Palladium-catalyzed methods are commonly used for this transformation. acs.orgresearchgate.net

| Reaction Type | Reagent | Catalyst/Conditions | Product |

| Acylation | Acyl Chloride/Anhydride | Base (e.g., pyridine) or catalyst-free | N-Acyl-5-chloro-2-fluoroaniline |

| Alkylation | Alkyl Halide | Base, potentially phase-transfer catalysis | N-Alkyl-5-chloro-2-fluoroaniline |

| Arylation | Aryl Halide | Palladium catalyst and ligand | N-Aryl-5-chloro-2-fluoroaniline |

This table summarizes common methods for the derivatization of the amino group.

Formation of Imines, Ureas, and Thioureas

Imines: Imines, or Schiff bases, are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. redalyc.org The reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by dehydration. orientjchem.org The synthesis of imines from anilines can often be achieved by refluxing the reactants in a suitable solvent like ethanol (B145695). mdpi.com

Ureas and Thioureas: Ureas and thioureas are valuable compounds with diverse applications. They are typically synthesized by the reaction of an amine with an isocyanate or an isothiocyanate, respectively. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the isocyanate or isothiocyanate. While specific syntheses starting from this compound are not detailed in the provided search results, the general methodology is well-established. For instance, various aryl urea derivatives have been synthesized from aryl amines and aryl isocyanates. cdnsciencepub.com Similarly, thiourea derivatives can be prepared from amines and isothiocyanates. ias.ac.inresearchgate.netnih.gov

| Derivative | Reagent | General Conditions | Product |

| Imine | Aldehyde or Ketone | Acid catalyst, reflux | N-(aryl/alkylidene)-5-chloro-2-fluoroaniline |

| Urea | Isocyanate | Typically no catalyst needed | N-(5-chloro-2-fluorophenyl)-N'-(aryl/alkyl)urea |

| Thiourea | Isothiocyanate | Typically no catalyst needed | N-(5-chloro-2-fluorophenyl)-N'-(aryl/alkyl)thiourea |

This table outlines the synthesis of imines, ureas, and thioureas from this compound.

Diazotization Reactions leading to other functionalities

Diazotization of aromatic amines is a classic and versatile transformation in organic synthesis. It involves the reaction of a primary aromatic amine with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. These salts are highly reactive intermediates that can undergo a variety of subsequent reactions to introduce a wide range of functional groups onto the aromatic ring.

One of the most well-known applications of diazonium salts is the Sandmeyer reaction , where the diazonium group is replaced by a halide (Cl, Br) or cyanide using a copper(I) salt catalyst. organic-chemistry.org This provides a powerful method for introducing these functionalities in a regioselective manner. Other transformations of diazonium salts include replacement by iodide (without a copper catalyst), fluoride (B91410) (Balz-Schiemann reaction), hydroxyl, and even a hydrogen atom (deamination). orientjchem.orglibretexts.org

The diazotization of this compound would yield 5-chloro-2-fluorobenzenediazonium salt, which could then be used to synthesize a variety of 1,4-disubstituted-2-fluorobenzene derivatives.

| Reaction | Reagent(s) for Diazonium Salt | Subsequent Reagent(s) | Product |

| Sandmeyer (Chlorination) | NaNO2, HCl | CuCl | 1,4-Dichloro-2-fluorobenzene |

| Sandmeyer (Bromination) | NaNO2, HBr | CuBr | 1-Bromo-4-chloro-2-fluorobenzene |

| Sandmeyer (Cyanation) | NaNO2, H+ | CuCN | 4-Chloro-2-fluorobenzonitrile |

| Iodination | NaNO2, H+ | KI | 4-Chloro-2-fluoro-1-iodobenzene |

| Hydroxylation | NaNO2, H2SO4 | H2O, heat | 4-Chloro-2-fluorophenol |

This table illustrates the potential synthetic utility of diazotization reactions starting from this compound.

Pericyclic and Rearrangement Reactions of this compound and its Derivatives

Pericyclic reactions, which proceed through a concerted, cyclic transition state, and rearrangement reactions, involving the migration of an atom or group, represent important classes of transformations for aniline derivatives. While specific studies on this compound are not extensively documented in publicly available literature, its reactivity in such reactions can be inferred from the well-established behavior of related halogenated anilines.

One of the most relevant pericyclic reactions for derivatives of this compound is the Claisen rearrangement . The N-allyl derivative of this compound, upon heating, would be expected to undergo a nih.govnih.gov-sigmatropic rearrangement. This reaction typically proceeds through a concerted mechanism, leading to the formation of a C-allyl derivative. The presence of the chloro and fluoro substituents would influence the electron density of the aromatic ring, potentially affecting the rate and regioselectivity of the rearrangement compared to unsubstituted N-allylaniline. For instance, N-(1,1-disubstituted-allyl)anilines have been shown to rearrange to 2-(3,3-disubstituted-allyl)anilines, a reaction that could be applicable to derivatives of this compound adelaide.edu.au.

Another significant transformation is the Fries rearrangement , which is applicable to the N-acyl or O-acyl derivatives of phenols, but an analogous reaction, the anionic ortho-Fries rearrangement , can occur with N-aryl carbamates. While typically applied to phenolic esters, the photochemical variant, the photo-Fries rearrangement , can proceed via a radical mechanism and could potentially be applied to N-acyl derivatives of this compound to introduce acyl groups onto the aromatic ring wikipedia.orgsigmaaldrich.com. The regioselectivity of such a rearrangement would be influenced by the directing effects of the existing substituents. Studies on the Fries rearrangement of substituted phenyl acetates have shown that electron-withdrawing groups, such as chloro and nitro groups, can favor the formation of the ortho-rearranged product researchgate.net.

Table 1: Potential Pericyclic and Rearrangement Reactions of this compound Derivatives

| Reaction Type | Substrate Derivative | Expected Product Type | Mechanistic Notes |

| Claisen Rearrangement | N-allyl-5-chloro-2-fluoroaniline | C-allyl-5-chloro-2-fluoroaniline | nih.govnih.gov-sigmatropic shift |

| Photo-Fries Rearrangement | N-acetyl-5-chloro-2-fluoroaniline | Amino-chloro-fluoro-acetophenone | Radical mechanism |

| Bamberger Rearrangement | N-(5-chloro-2-fluorophenyl)hydroxylamine | Amino-chloro-fluorophenol | Involves a nitrenium ion intermediate |

Mechanistic Investigations and Kinetic Studies

The elucidation of reaction mechanisms for compounds like this compound relies on a combination of experimental and theoretical techniques. Kinetic studies, coupled with computational chemistry and isotope labeling, provide deep insights into reaction pathways, transition states, and rate-limiting steps.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanisms of organic reactions. For substituted anilines, DFT calculations can be employed to model reaction profiles, locate transition states, and predict the stability of intermediates and products.

For instance, DFT studies on the chlorination of aniline have been used to explore the potential energy surface of the reaction and validate the stability of the Wheland intermediate, which helps in explaining the regioselectivity of the substitution researchgate.net. Similar computational approaches could be applied to understand the reactivity of this compound in electrophilic aromatic substitution and other reactions. Theoretical investigations into the oxidation of substituted anilines by ferrate(VI) have utilized DFT to reveal that the reaction proceeds via a hydrogen atom transfer (HAT) mechanism, with the formation of an aniline radical being a crucial step pearson.com. The electronic effects of the chloro and fluoro substituents in this compound would significantly influence the energetics of such pathways.

Furthermore, computational studies on the reaction of substituted anilines with other radicals, such as the hydroxyl radical, help in predicting the most likely sites of attack and the subsequent reaction pathways wikipedia.org. These theoretical models can provide a detailed atomistic view of the reaction mechanism that is often difficult to obtain through experimental means alone.

Table 2: Application of Computational Methods in Studying Aniline Reactions

| Computational Method | Application | Information Obtained | Relevance to this compound |

| Density Functional Theory (DFT) | Reaction mechanism of electrophilic substitution | Transition state structures, intermediate stability, reaction energy profiles | Prediction of regioselectivity and reactivity in various reactions |

| DFT | Oxidation mechanisms | Identification of key intermediates (e.g., radical cations), elucidation of reaction pathways (e.g., HAT vs. SET) | Understanding its degradation pathways and reactivity with oxidants |

| Ab initio methods | Excited state calculations | Geometries and properties of excited states | Understanding photochemical reactivity |

Isotope labeling is a powerful experimental technique used to trace the fate of atoms during a chemical reaction and to determine rate-limiting steps through the measurement of kinetic isotope effects (KIEs) wikipedia.org. In a KIE experiment, an atom at a specific position in a reactant is replaced with its heavier isotope (e.g., hydrogen with deuterium), and the effect on the reaction rate is measured rsc.org.

For reactions involving this compound, deuterium labeling of the amine group (N-D) or specific positions on the aromatic ring (C-D) could provide valuable mechanistic information. A primary KIE (kH/kD > 1) is observed when a bond to the isotopically labeled atom is broken in the rate-determining step. For example, in the oxidation of anilines, a significant KIE upon deuteration of the N-H bonds would provide strong evidence for a mechanism involving hydrogen atom abstraction from the amino group in the rate-limiting step.

Secondary KIEs, where the bond to the isotope is not broken, can also provide information about changes in hybridization or steric environment at the labeled position during the transition state. Kinetic studies on the reactions of anilines and substituted anilines with various reagents have employed these techniques to propose detailed mechanisms princeton.edu. For instance, the study of kinetic isotope effects in the benzoylation of deutero-anilines supported an ionic model for the transition state. The application of stable isotope labeling, in conjunction with techniques like mass spectrometry and NMR, is a cornerstone in elucidating complex metabolic and chemical reaction pathways of aromatic amines nih.gov.

Table 3: Use of Isotope Labeling in Mechanistic Studies of Aromatic Amines

| Isotope Labeling Strategy | Type of Information | Example Application | Potential Application for this compound |

| N-H/N-D exchange | Primary Kinetic Isotope Effect | Determining the role of N-H bond cleavage in oxidation reactions | Elucidating the mechanism of oxidation or reactions involving the amino group |

| C-H/C-D exchange on the aromatic ring | Primary Kinetic Isotope Effect | Probing the rate-limiting step in electrophilic aromatic substitution | Determining if C-H bond breaking is rate-limiting in substitution or rearrangement reactions |

| 13C or 15N labeling | Tracer studies | Following the fate of specific atoms in complex rearrangements | Mapping the skeletal rearrangement in pericyclic or other rearrangement reactions |

Spectroscopic and Analytical Characterization of 5 Chloro 2 Fluoroaniline and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) Chemical Shift Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their immediate electronic environment. The spectrum of 5-chloro-2-fluoroaniline shows distinct signals for the amine (-NH₂) protons and the three aromatic protons on the benzene (B151609) ring. rsc.org

The amine protons typically appear as a broad singlet due to rapid exchange and quadrupole broadening from the nitrogen atom. In the case of this compound, this signal is observed around 3.8 ppm. chemicalbook.com The chemical shift can vary depending on the solvent and concentration.

The aromatic region of the spectrum is more complex due to spin-spin coupling between the non-equivalent protons and coupling to the fluorine atom. The three aromatic protons (H-3, H-4, and H-6) give rise to signals with reported chemical shifts at approximately 6.863, 6.701, and 6.608 ppm. chemicalbook.com

A detailed analysis of the splitting patterns (multiplicity) and coupling constants (J values) is crucial for unambiguous assignment:

H-3: This proton is adjacent to the fluorine atom and is expected to show a large ortho coupling to fluorine (²J(H,F)) and a smaller meta coupling to H-4 (⁴J(H,H)). It would likely appear as a doublet of doublets.

H-4: This proton is positioned between H-3 and the chlorine atom. It would be split by H-3 (ortho coupling, ³J(H,H)) and H-6 (meta coupling, ⁴J(H,H)), likely resulting in a triplet of doublets or a complex multiplet.

H-6: This proton is adjacent to the chlorine atom. It is expected to show ortho coupling to the fluorine (³J(H,F)) and meta coupling to H-4 (⁴J(H,H)), appearing as a doublet of doublets.

Interactive Data Table: ¹H NMR Chemical Shift Data for this compound

| Proton Assignment | Reported Chemical Shift (δ, ppm) chemicalbook.com | Expected Multiplicity | Expected Coupling Constants (Hz) |

| -NH₂ | ~3.8 | Broad Singlet (br s) | N/A |

| Aromatic H (H-3) | 6.863 | Doublet of Doublets (dd) | ²J(H,F) ~ 8-10; ⁴J(H,H) ~ 2-3 |

| Aromatic H (H-4) | 6.701 | Triplet of Doublets (td) | ³J(H,H) ~ 8-9; ⁴J(H,H) ~ 2-3 |

| Aromatic H (H-6) | 6.608 | Doublet of Doublets (dd) | ³J(H,F) ~ 4-6; ⁴J(H,H) ~ 2-3 |

Carbon-13 NMR (¹³C NMR) Spectral Interpretation

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, six distinct signals are expected for the six carbon atoms of the benzene ring. The chemical shifts are significantly influenced by the electronic effects of the three substituents: the electron-donating amino group (-NH₂) and the electron-withdrawing fluorine (-F) and chlorine (-Cl) atoms.

Furthermore, the signals for carbons near the fluorine atom will appear as doublets due to C-F coupling, a key feature in spectral assignment. The carbon directly bonded to fluorine (C-2) will exhibit a large one-bond coupling constant (¹J(C,F)), while other carbons will show smaller two-bond (²J(C,F)), three-bond (³J(C,F)), or four-bond (⁴J(C,F)) couplings.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts and C-F Couplings for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F Coupling) | Expected Coupling Constant (Hz) |

| C-1 (-NH₂) | ~135 | Doublet (d) | ²J(C,F) ~ 10-15 |

| C-2 (-F) | ~152 | Doublet (d) | ¹J(C,F) ~ 230-250 |

| C-3 | ~117 | Doublet (d) | ²J(C,F) ~ 20-25 |

| C-4 | ~130 | Singlet (s) or small Doublet (d) | ⁴J(C,F) ~ 0-3 |

| C-5 (-Cl) | ~120 | Doublet (d) | ³J(C,F) ~ 5-10 |

| C-6 | ~115 | Doublet (d) | ³J(C,F) ~ 3-5 |

Fluorine-19 NMR (¹⁹F NMR) for Halogen Environment Elucidation

Fluorine-19 NMR is a highly sensitive technique used to analyze fluorine-containing compounds. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, resulting in sharp signals and a wide range of chemical shifts that are very sensitive to the local electronic environment. wikipedia.orgsci-hub.se This makes ¹⁹F NMR an excellent tool for confirming the presence and position of fluorine atoms.

For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides direct evidence of the fluorine atom's environment on the aromatic ring, influenced by the ortho-amino group and the meta-chloro group. The signal for an aryl fluoride (B91410) typically appears in a characteristic region (e.g., monofluorobenzene resonates at -113.15 ppm relative to CFCl₃). colorado.edu The signal for this compound would be expected to be a multiplet due to coupling with the ortho (H-3) and meta (H-6) protons.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Structural Assignment

Two-dimensional (2D) NMR experiments provide correlation data that reveal the connectivity between atoms, which is essential for assembling the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are spin-coupled, typically over two or three bonds. For this compound, a COSY spectrum would show a cross-peak between H-3 and H-4 (three-bond, ortho coupling) and between H-4 and H-6 (four-bond, meta coupling), confirming their positions relative to one another.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments reveal one-bond correlations between protons and the carbons they are directly attached to. An HSQC spectrum would show cross-peaks connecting the signals of H-3, H-4, and H-6 in the ¹H NMR spectrum to the signals of C-3, C-4, and C-6, respectively, in the ¹³C NMR spectrum. This allows for the direct assignment of protonated carbons.

Interactive Data Table: Expected 2D NMR Correlations for this compound

| Proton | COSY Correlations (¹H-¹H) | HSQC Correlations (¹H-¹³C, 1-bond) | HMBC Correlations (¹H-¹³C, 2- & 3-bond) |

| -NH₂ | N/A | N/A | C-1, C-2, C-6 |

| H-3 | H-4 | C-3 | C-1, C-2, C-4, C-5 |

| H-4 | H-3, H-6 | C-4 | C-2, C-3, C-5, C-6 |

| H-6 | H-4 | C-6 | C-1, C-2, C-4, C-5 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to within 5 parts per million). This precision allows for the determination of the exact molecular formula of a compound from its measured mass.

The molecular formula of this compound is C₆H₅ClFN. The theoretical monoisotopic mass, calculated from the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N), can be compared to the experimentally measured mass.

The experimentally determined exact mass for the molecular ion [M]⁺ of this compound is 145.0094550 Da. nih.gov This value is in excellent agreement with the calculated theoretical mass, confirming the elemental composition of C₆H₅ClFN. Furthermore, the presence of a chlorine atom is confirmed by the characteristic isotopic pattern, where an [M+2]⁺ peak (due to the ³⁷Cl isotope) is observed with an intensity approximately one-third of the [M]⁺ peak.

Interactive Data Table: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₆H₅ClFN |

| Theoretical Monoisotopic Mass | 145.009455 Da |

| Experimental Exact Mass nih.gov | 145.0094550 Da |

| Isotopic Pattern | Presence of [M]⁺ and [M+2]⁺ peaks in ~3:1 ratio |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the fragmentation pathways of molecules, providing valuable information for structural identification. In the analysis of haloaniline isomers, such as chloro-fluoroanilines, collision-induced dissociation (CID) is employed to fragment the protonated molecular ions.

The fragmentation of these compounds is influenced by the position of the halogen substituents. For ortho-substituted haloanilines, characteristic fragmentation patterns include the loss of a hydrogen halide (e.g., HCl or HF) and the loss of a halogen radical (e.g., Cl• or F•). In contrast, meta and para isomers tend to lose ammonia (B1221849) (NH₃) or a halogen radical.

The fragmentation pathways for chloro-fluoroaniline isomers can be summarized as follows:

Loss of Hydrogen Halide: The protonated molecule [M+H]⁺ can eliminate HCl or HF. The relative ease of these losses can help in distinguishing between isomers.

Loss of Halogen Radical: The molecule can undergo cleavage to lose a chlorine or fluorine radical.

Loss of Ammonia: Particularly in meta and para isomers, the elimination of the amino group as ammonia is a common fragmentation route.

These distinct fragmentation patterns observed in CID mass spectra are instrumental in the identification and differentiation of various chloro-fluoroaniline isomers, which is crucial for quality control and impurity profiling in chemical synthesis.

A hypothetical fragmentation of this compound (Molecular Weight: 145.56 g/mol ) is presented in the table below. nih.govsigmaaldrich.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound exhibits absorption bands corresponding to the vibrations of the amino group (N-H), the carbon-nitrogen bond (C-N), the carbon-halogen bonds (C-Cl, C-F), and the aromatic ring. wpmucdn.comwikieducator.orgorgchemboulder.com

The key characteristic IR absorption bands for this compound are detailed in the table below. researchgate.netresearchgate.netnist.gov

The precise positions of these bands can be influenced by the electronic effects of the chloro and fluoro substituents on the aniline (B41778) ring. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light promotes electrons from lower energy π orbitals to higher energy π* orbitals (π → π* transitions) in the benzene ring. ajrsp.com

The UV-Vis spectrum of aniline typically shows two absorption bands: a strong primary band (E2-band) around 230-240 nm and a weaker secondary band (B-band) around 280-290 nm. nist.gov The presence of substituents on the aromatic ring can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε).

The substituents on this compound—the amino (-NH₂), chloro (-Cl), and fluoro (-F) groups—all act as auxochromes, which can modify the absorption characteristics of the benzene chromophore.

Amino Group (-NH₂): This is a strong activating group that typically causes a bathochromic shift (red shift) to longer wavelengths and a hyperchromic effect (increase in absorption intensity).

Halogen Groups (-F, -Cl): Halogens also cause a bathochromic shift, although generally weaker than the amino group. The shift increases with the atomic weight of the halogen. docbrown.info

Therefore, the UV-Vis spectrum of this compound is expected to show π → π* transitions with λmax values shifted to longer wavelengths compared to unsubstituted benzene, due to the combined effects of the amino, fluoro, and chloro substituents. The exact λmax values would be influenced by the solvent polarity.

X-ray Crystallography for Solid-State Structure Determination

The growth of high-quality single crystals is a prerequisite for X-ray diffraction analysis. okstate.edu For derivatives of this compound, such as Schiff bases, single crystals are typically prepared by slow evaporation of a solution of the compound in a suitable organic solvent or a mixture of solvents. uzh.chmdpi.com

Common methods for crystal growth include:

Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days or weeks, leading to the formation of well-defined crystals.

Solvent Diffusion: A solution of the compound is placed in a vial, and a less-dense, miscible precipitant is carefully layered on top. Crystals form at the interface as the precipitant slowly diffuses into the solution, reducing the solubility of the compound. okstate.edu

Slow Cooling: A saturated solution at an elevated temperature is cooled slowly, causing the compound to crystallize out as its solubility decreases.

The choice of solvent is critical and is often determined empirically to find conditions that promote slow, ordered crystal growth. uzh.ch

Once a suitable single crystal is obtained and X-ray diffraction data are collected, the crystal structure is solved and refined. mit.edustanford.edu This process involves determining the positions of all atoms in the unit cell and refining these positions to best fit the experimental diffraction data. The quality of the final structure is assessed by parameters such as the R-factor. flogen.org

For a hypothetical Schiff base derivative of this compound, the refined crystallographic data would provide precise measurements of:

Bond Lengths and Angles: Confirming the covalent structure of the molecule.

Torsional Angles: Describing the conformation of the molecule and the planarity of its constituent rings.

Unit Cell Parameters: Defining the size and shape of the repeating unit in the crystal lattice.

Space Group: Describing the symmetry of the crystal.

The table below presents example crystallographic data for a related Schiff base derivative, N-(5-chlorosalicylidene)-2-hydroxy-5-chloroaniline, which illustrates the type of information obtained. znaturforsch.com

The crystal packing of this compound derivatives is governed by a network of non-covalent intermolecular interactions. researchgate.net The analysis of these interactions is crucial for understanding the solid-state properties of the material. The presence of the amino group and halogen atoms allows for a variety of interactions:

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, forming N-H···O or N-H···N bonds if suitable acceptor atoms are present in the structure, which is common in Schiff base derivatives. researchgate.net

Halogen Bonding: The chlorine atom can participate in halogen bonding (C-Cl···O or C-Cl···N), where the electropositive region on the halogen interacts with a nucleophilic atom. nih.gov

C-H···π Interactions: Hydrogen atoms attached to the aromatic ring can interact with the π-electron system of an adjacent ring.

π-π Stacking: The aromatic rings can stack on top of each other, contributing to the stability of the crystal lattice. nih.gov

Fluorine Interactions: The fluorine atom can participate in various weak interactions, such as C-H···F and C-F···F contacts, which influence the molecular packing. researchgate.netnih.govresearchgate.netrsc.orgnih.gov

These interactions collectively determine how the molecules arrange themselves in the crystal, influencing properties such as melting point and solubility. Hirshfeld surface analysis is a common computational tool used to visualize and quantify these intermolecular contacts. nih.gov

Compound Index

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Derivatives

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques for the stereochemical analysis of chiral molecules in solution. While this compound itself is an achiral molecule, its derivatives can be rendered chiral through various synthetic modifications, such as the introduction of a stereogenic center in a side chain or the formation of chiral amides. The absolute configuration and conformational preferences of these chiral derivatives can be elucidated by comparing their experimental VCD and ECD spectra with quantum chemical calculations.

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique is particularly sensitive to the three-dimensional arrangement of atoms and provides a detailed fingerprint of the molecule's stereochemistry. ECD spectroscopy, on the other hand, measures the differential absorption of circularly polarized ultraviolet-visible light, providing information about the spatial arrangement of chromophores within the molecule.

The determination of the absolute configuration of a chiral molecule using VCD or ECD involves a comparative analysis. The experimental spectrum of a chiral derivative is measured and then compared to the theoretical spectra calculated for its possible enantiomers. A match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration of the molecule .

Detailed Research Findings from Analogous Compounds:

Research on chiral aromatic amines, such as α-phenylethylamine, has demonstrated the utility of VCD in elucidating their conformational landscapes and absolute configurations. The VCD spectra of these molecules are often characterized by distinct bands in the mid-infrared region, which are sensitive to the orientation of the phenyl ring and the amino group.

In a hypothetical chiral derivative, such as N-acetyl-(1-(5-chloro-2-fluorophenyl)ethyl)amine, the VCD spectrum would be expected to show characteristic bands corresponding to the amide I (C=O stretch) and amide II (N-H bend and C-N stretch) vibrations. The signs and intensities of these VCD bands would be directly related to the absolute configuration at the chiral center.

To illustrate the type of data obtained in such studies, the following tables provide hypothetical VCD and ECD data for a chiral derivative of this compound, based on typical values observed for analogous chiral aromatic compounds.

Table 1: Hypothetical VCD Data for (R)-N-acetyl-(1-(5-chloro-2-fluorophenyl)ethyl)amine

| Frequency (cm⁻¹) | Vibrational Mode | Experimental ΔA (x 10⁻⁵) | Calculated ΔA (x 10⁻⁵) |

| 1650 | Amide I (C=O stretch) | +5.2 | +4.8 |

| 1550 | Amide II (N-H bend) | -3.1 | -2.9 |

| 1450 | CH₃ deformation | +1.5 | +1.7 |

| 1300 | C-N stretch | +2.8 | +2.5 |

Table 2: Hypothetical ECD Data for (R)-N-acetyl-(1-(5-chloro-2-fluorophenyl)ethyl)amine

| Wavelength (nm) | Electronic Transition | Experimental Δε (M⁻¹cm⁻¹) | Calculated Δε (M⁻¹cm⁻¹) |

| 260 | π → π* (Benzene) | +1.2 | +1.5 |

| 220 | n → π* (Amide) | -0.8 | -0.9 |

| 200 | π → π* (Amide) | +3.5 | +3.2 |

The data presented in these tables are illustrative and serve to demonstrate the nature of the information that can be obtained from VCD and ECD studies. The sign of the differential absorbance (ΔA for VCD and Δε for ECD) is crucial for determining the stereochemistry. A positive sign indicates a stronger absorption of left circularly polarized light, while a negative sign indicates a stronger absorption of right circularly polarized light. By comparing the experimental signs and magnitudes with those calculated for a specific enantiomer (e.g., the (R)-enantiomer), the absolute configuration of the synthesized compound can be confidently assigned.

Computational Chemistry and Theoretical Studies on 5 Chloro 2 Fluoroaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed study of molecular systems by solving the Schrödinger equation or its approximations. These methods are broadly categorized into semi-empirical, ab initio, and density functional theory (DFT) approaches.

Density Functional Theory (DFT) has become one of the most popular quantum chemical methods due to its favorable balance between accuracy and computational cost. It is used to determine the ground-state electronic structure of molecules, from which numerous properties can be derived. A typical DFT study on a molecule like 5-chloro-2-fluoroaniline would involve the B3LYP functional with a basis set such as 6-311++G(d,p), which has been shown to provide reliable results for similar organic molecules. globalresearchonline.net

Molecular Geometry: The first step in a DFT study is typically a geometry optimization, which locates the minimum energy structure of the molecule. This process calculates the bond lengths, bond angles, and dihedral angles that define the molecular geometry. For this compound, the presence of the fluorine, chlorine, and amino substituents on the benzene (B151609) ring would lead to specific distortions from a perfect hexagonal ring structure. Studies on related compounds like 2-fluoroaniline (B146934) show that the geometry of the heavy atom backbone is consistent with effects from the electron-withdrawing fluorine atom and the potential for weak non-covalent interactions between adjacent functional groups. umanitoba.ca The optimized geometric parameters for a related compound, m-fluoroaniline, as determined by DFT calculations, illustrate the type of data that would be obtained for this compound.

Table 1: Illustrative DFT-Calculated Geometric Parameters for a Halogenated Aniline (B41778) (Note: Data is illustrative, based on findings for related molecules like m-fluoroaniline and is not specific to this compound)

| Parameter | Value |

|---|---|

| C-N Bond Length (Å) | ~1.39 - 1.41 |

| C-F Bond Length (Å) | ~1.35 - 1.37 |

| C-Cl Bond Length (Å) | ~1.73 - 1.75 |

| C-C Bond Length (Å, aromatic) | ~1.38 - 1.40 |

| ∠C-N-H Bond Angle (°) | ~112 - 114 |

| ∠C-C-F Bond Angle (°) | ~118 - 120 |

| ∠C-C-Cl Bond Angle (°) | ~119 - 121 |

Electronic Structure: DFT calculations also provide detailed information about the electronic properties of the molecule. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemrxiv.org The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. researchgate.net For this compound, the electron-withdrawing nature of the halogen substituents and the electron-donating nature of the amino group would significantly influence the electron density distribution across the aromatic ring, which can be visualized using Molecular Electrostatic Potential (MEP) maps. researchgate.net

Ab initio (from first principles) methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), solve the Schrödinger equation with fewer approximations than DFT, often leading to higher accuracy, albeit at a greater computational expense. These methods are valuable for benchmarking DFT results and for calculations where electron correlation effects are particularly important.

In studies of substituted anilines, ab initio methods have been used to investigate properties like the energy barrier for the inversion of the amino group. umanitoba.ca For a molecule like this compound, high-accuracy ab initio calculations could provide a precise determination of its ground-state energy, dipole moment, and polarizability. Comparing results from HF and DFT methods is a common practice in computational studies to provide a comprehensive understanding of the molecule's properties. globalresearchonline.net

Computational methods are widely used to predict spectroscopic data, which can aid in the interpretation of experimental spectra.